molecular formula C16H9BrF2N4S B12641115 6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12641115
M. Wt: 407.2 g/mol
InChI Key: KTKYKJWATOMMNE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core structure. This compound features a 3-bromophenyl group at position 6 and a 3,5-difluorobenzyl moiety at position 2.

Properties

Molecular Formula

C16H9BrF2N4S

Molecular Weight

407.2 g/mol

IUPAC Name

6-(3-bromophenyl)-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9BrF2N4S/c17-11-3-1-2-10(7-11)15-22-23-14(20-21-16(23)24-15)6-9-4-12(18)8-13(19)5-9/h1-5,7-8H,6H2

InChI Key

KTKYKJWATOMMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

Biological Activity

The compound 6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C16H9BrF2N4S) is a novel triazole-thiadiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C16H9BrF2N4S
  • Molecular Weight : 407.2 g/mol
  • IUPAC Name : 6-(3-bromophenyl)-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The presence of the bromophenyl and difluorobenzyl groups in this compound enhances its efficacy against various bacterial strains. A study highlighted that derivatives with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Thiadiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Studies have shown that triazole-thiadiazole derivatives can exhibit anti-inflammatory activities. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. For instance, compounds with similar structures have been reported to reduce inflammation in animal models of arthritis .

The mechanisms by which 6-(3-Bromophenyl)-3-(3,5-difluorobenzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.
  • Biofilm Disruption : Recent studies suggest that thiadiazole derivatives can disrupt biofilms formed by bacterial colonies, enhancing their antimicrobial effectiveness .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of synthesized thiadiazole derivatives against multiple pathogens. The results indicated that the presence of halogenated phenyl groups significantly enhanced antibacterial activity compared to non-halogenated variants .
  • Cancer Cell Line Study : In vitro experiments on human cancer cell lines demonstrated that compounds structurally similar to our target compound inhibited cell growth by inducing apoptosis. The study highlighted the importance of the triazole-thiadiazole framework in enhancing anticancer activity .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in drug development due to its potential antimicrobial and anticancer properties. The presence of bromine and difluorobenzyl groups enhances its biological activity.

Case Study: Anticancer Activity

A study investigated the anticancer effects of derivatives of triazolo-thiadiazole compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer cell proliferation .

Case Study: Antimicrobial Properties

Research has demonstrated that compounds similar to 6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole possess antimicrobial properties against a range of pathogens. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays .

Materials Science Applications

The electronic properties of this compound make it suitable for use in organic semiconductors and other advanced materials.

Case Study: Organic Electronics

Recent studies have explored the application of triazolo-thiadiazole derivatives in organic light-emitting diodes (OLEDs). The incorporation of these compounds into device architectures has shown improved efficiency and stability compared to traditional materials .

Organic Synthesis Applications

6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole serves as a valuable building block in organic synthesis.

Synthetic Routes

The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. The compound can be modified to create various derivatives that may exhibit different biological activities or material properties .

Synthetic Route Key Steps Outcome
CyclizationFormation of the triazolo-thiadiazole ringTarget compound synthesis
FunctionalizationIntroduction of substituentsEnhanced biological activity

Chemical Reactions Analysis

Cyclization Reactions

The synthesis relies heavily on cyclization to form the triazolo-thiadiazole framework. The mercapto group (-SH) in the triazole intermediate likely participates in condensation reactions with carbonyl groups (e.g., from benzoic acid derivatives), leading to sulfur-sulfur bond formation and ring closure .

Substitution Reactions

While not explicitly detailed in the provided sources, the bromine atom on the phenyl ring suggests potential for nucleophilic aromatic substitution . This is a common reaction for halogenated aromatic compounds, though steric and electronic factors (e.g., fluorine substituents) may influence reactivity.

Oxidation/Reduction

The thiadiazole ring system may undergo oxidation or reduction under specific conditions, though direct evidence from the provided sources is limited. Analogous compounds often exhibit redox activity due to the sulfur atoms in the heterocycle .

Comparison with Similar Compounds

Compound Key Structural Features Reactivity Differences
6-(4-bromophenyl) triazolo[3,4-b] thiadiazoleBromine at para-position, simpler substituentsLower steric hindrance vs. difluorobenzyl group
3-{[6-(pyridin-4-yl) triazolo[3,4-b] thiadiazol-3-yl]}methyl-2(3H)-benzoxazolonePyridine substituent, benzoxazolone moietyEnhanced electronic effects, different solubility

Comparison with Similar Compounds

Triazolothiadiazoles with Halogenated Substituents

  • Compound 13 (Heterocycles, 2011): Contains a 3-bromophenyl group and a triazoloquinazolinyl moiety. Melting point: 131–132°C .
  • Compound 5d (Rania Hamdy, 2023): Features a 3-bromophenyl group coupled with an indole ring, showing Bcl-2-targeted anticancer activity (yield: 63%) .
  • LGH00045 (Acta Pharmacol Sin, 2008): A CDC25B inhibitor (IC50 = 0.82 µM) with a 2-chlorophenyl group and furan-vinyl substituent, highlighting the role of halogen positioning in activity .

Compounds with Fluorinated Substituents

  • 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl) Derivative (ChemBK, 2015): Combines dimethoxybenzyl and fluorobenzyl groups, demonstrating how fluorine enhances metabolic stability compared to methoxy substituents .
  • Compound 5e (): Adamantyl-3-fluorophenyl analog with antiproliferative activity. The fluorine atom improves membrane permeability relative to methyl or chloro groups .

Methoxy-Substituted Derivatives

  • 20a–20d (): Methoxy groups at positions 3,4- or 3,5- on the phenyl ring result in moderate yields (52–61%) and melting points (162–200°C). These substituents reduce cytotoxicity compared to halogenated analogs .

Physicochemical Properties

Compound Name Substituents Yield (%) m.p. (°C) Key Features Source
Target Compound 3-Bromophenyl, 3,5-difluorobenzyl N/A N/A High lipophilicity, halogenated
20a (3,4-dimethoxy phenyl) N-methyl-pyrol-2-yl 57 184 Moderate cytotoxicity
LGH00045 2-Chlorophenyl, furan-vinyl N/A N/A CDC25B inhibition (IC50 0.82 µM)
5d (3-bromophenyl-indole) Indole ring 63 N/A Bcl-2 targeting
13 (Triazoloquinazolinyl) 3-Bromophenyl, quinazolinyl N/A 131–132 DNA interaction potential

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